Lipophilicity Reduction: Lower LogP Relative to Unoxidized Piperazine Analog
tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate exhibits a calculated partition coefficient (XlogP) of 0.1, which is approximately 1 log unit lower than the 1.07 LogP value of the unoxidized comparator tert-butyl (2-(piperazin-1-yl)ethyl)carbamate [1]. This reduction in lipophilicity is attributed to the introduction of the 3-oxo group on the piperazine ring.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | XlogP = 0.1 |
| Comparator Or Baseline | tert-butyl (2-(piperazin-1-yl)ethyl)carbamate (CAS 140447-78-5): LogP = 1.07 |
| Quantified Difference | ΔLogP ≈ -0.97 |
| Conditions | Computational prediction (XlogP) |
Why This Matters
A lower LogP indicates higher aqueous solubility and potentially reduced off-target membrane partitioning, which is critical for early-stage drug candidate optimization and in vitro assay reproducibility.
- [1] Chem960. 903587-80-4 ((1,1-Dimethylethyl [2-(3-oxo-1-piperazinyl)ethyl]carbamate). XlogP: 0.1. Accessed 2026. View Source
